molecular formula C17H33NO B14385430 4-(Dodecylamino)pent-3-EN-2-one CAS No. 88620-53-5

4-(Dodecylamino)pent-3-EN-2-one

Cat. No.: B14385430
CAS No.: 88620-53-5
M. Wt: 267.4 g/mol
InChI Key: BIERMXOVOUVWGU-UHFFFAOYSA-N
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Description

Overview of Enaminone Structural Characteristics and Chemical Reactivity

The structure of an enaminone is defined by its conjugated "push-pull" system. The electron-donating amino group (the "push") and the electron-withdrawing carbonyl group (the "pull") delocalize electron density across the C=C double bond. This delocalization contributes to the stability of the molecule and influences its chemical behavior. researchgate.net Enaminones with a hydrogen atom on the nitrogen (secondary enaminones) can form a strong intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen, creating a stable six-membered pseudo-ring. researchgate.net

Enaminones are ambident nucleophiles and electrophiles, meaning they possess multiple sites that can react with either electrophiles or nucleophiles. psu.edu The nitrogen atom and the α-carbon are nucleophilic, while the β-carbon and the carbonyl carbon are electrophilic. This dual reactivity makes them exceptionally versatile building blocks for the synthesis of a wide variety of organic compounds, including many heterocyclic systems like pyridines and pyrroles. researchgate.net The general synthesis of enaminones is often straightforward, commonly achieved through the condensation reaction between a β-dicarbonyl compound, such as acetylacetone (B45752), and a primary or secondary amine. researchgate.netorganic-chemistry.org

Significance of Long-Chain N-Substituted Enaminones, with a Focus on 4-(Dodecylamino)pent-3-en-2-one

The incorporation of a long alkyl chain, such as the dodecyl group in this compound, introduces amphiphilic character to the molecule. An amphiphile possesses both a hydrophilic (water-loving) polar "head" and a hydrophobic (water-fearing) nonpolar "tail." In this case, the enaminone functional group serves as the polar head, while the long dodecyl chain acts as the nonpolar, lipophilic tail.

This amphiphilic nature is highly significant as it suggests the potential for surfactant-like behavior. mdpi.com Surfactants are molecules that can lower the surface tension between two liquids or between a liquid and a solid. When the concentration of such a molecule in an aqueous solution surpasses a certain point, known as the critical micelle concentration (CMC), the molecules can spontaneously self-assemble into organized structures like micelles. mdpi.com In a micelle, the hydrophobic tails aggregate to form a core that is shielded from the water, while the hydrophilic heads form an outer shell that interacts with the aqueous environment. mdpi.com

The ability to form such aggregates is crucial in various applications, from detergents to drug delivery systems. nih.gov Amino acid-based amphiphiles, which share structural similarities with long-chain enaminones, are noted for their potential as nanoscale drug carriers and their ability to interact with and increase the permeability of cell membranes. nih.gov The long dodecyl chain in this compound therefore suggests potential applications in fields requiring surface activity, molecular self-assembly, or as components in biocompatible materials. The synthesis of this specific compound would typically follow the general method for enaminone formation: the condensation of pentane-2,4-dione (acetylacetone) with dodecylamine (B51217). organic-chemistry.orgnih.gov

Data Tables

The following tables provide representative physicochemical and spectroscopic data for enaminone structures. Specific experimental data for this compound is not widely available in published literature; therefore, data for a structurally similar compound, 4-(4-Tolylamino)pent-3-en-2-one, is provided for illustrative purposes.

Table 1: Representative Physicochemical Properties of an Enaminone (Data shown for 4-(4-Tolylamino)pent-3-en-2-one)

PropertyValueReference
Molecular FormulaC12H15NO nih.gov
Molecular Weight189.25 g/mol nih.gov
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count2 nih.gov
Rotatable Bond Count3 nih.gov

Table 2: General Interpretation of Spectroscopic Data for a Secondary Enaminone (Characteristic regions and interpretations applicable to structures like this compound)

Spectroscopy TypeSignal RegionInterpretation
IR Spectroscopy 3200-3300 cm⁻¹ (broad)N-H stretching, often broadened by hydrogen bonding.
~1650 cm⁻¹C=O stretching (carbonyl group), frequency lowered by conjugation and hydrogen bonding.
~1600 cm⁻¹C=C stretching of the enamine system.
¹H NMR Spectroscopy 10.0-12.0 ppmN-H proton, deshielded due to intramolecular hydrogen bond.
~5.0 ppmVinyl proton (-C=CH-).
2.5-3.5 ppmProtons on carbon adjacent to the amine nitrogen (-CH₂-N-).
~2.0 ppmMethyl protons of the acetyl group (-C(O)CH₃).
0.8-1.5 ppmProtons of the long alkyl chain (dodecyl group).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88620-53-5

Molecular Formula

C17H33NO

Molecular Weight

267.4 g/mol

IUPAC Name

4-(dodecylamino)pent-3-en-2-one

InChI

InChI=1S/C17H33NO/c1-4-5-6-7-8-9-10-11-12-13-14-18-16(2)15-17(3)19/h15,18H,4-14H2,1-3H3

InChI Key

BIERMXOVOUVWGU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=CC(=O)C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Dodecylamino Pent 3 En 2 One

General Synthetic Approaches to β-Enaminones

β-Enaminones are valuable intermediates in organic synthesis, and their preparation has been the subject of extensive research. nih.gov The most direct method involves the condensation of 1,3-dicarbonyl compounds with amines. nih.gov Over the years, numerous improved methods have been developed to enhance reaction efficiency, reduce reaction times, and employ more environmentally friendly conditions. nih.gov

Condensation Reactions of Amines with 1,3-Dicarbonyl Compounds

The foundational method for synthesizing β-enaminones is the condensation reaction between a 1,3-dicarbonyl compound, such as acetylacetone (B45752), and a primary or secondary amine. nih.govacgpubs.org This reaction is often carried out under reflux conditions. nih.gov The versatility of this method allows for the synthesis of a wide array of β-enaminones by varying both the dicarbonyl and amine starting materials. researchgate.net For instance, the reaction of dibenzoylmethane (B1670423) with N,N-diethylaniline produces (Z)-3-((4-(diethylamino)phenyl)amino)-1,3-diphenylprop-2-en-1-one. researchgate.net Similarly, reacting 5,5-dimethylcyclohexane-1,3-dione (B117516) with 4-aminoacetophenone yields 3-((4-acetylphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one. researchgate.net

The reaction can be influenced by the nature of the reactants. For example, the condensation of acetylacetone with 2-aminophenol (B121084) results in the formation of (Z)-4-(2-hydroxyanilino)pent-3-en-2-one. nih.gov This straightforward approach provides a basis for creating a diverse library of β-enaminone structures.

Catalyst-Mediated Enaminone Synthesis

To improve the efficiency and sustainability of β-enaminone synthesis, various catalysts have been employed. These catalysts often allow for milder reaction conditions and higher yields.

Lewis Acids and Metal Catalysts: A variety of metal-based catalysts have been shown to be effective. Gold(III) catalysts provide an environmentally friendly alternative to more hazardous reagents, yielding β-enaminones in 61-98% yields. acgpubs.org A combination of [(PPh3)AuCl]/AgOTf has also been used for the solvent-free synthesis of β-enaminones and β-enaminoesters, resulting in good to excellent yields at room temperature. nih.gov

Other effective metal catalysts include:

Cobalt(II) chloride: Used in catalytic amounts for solvent-free reactions at room temperature, with yields of 75-95%. acgpubs.org

Ferric(III) ammonium (B1175870) nitrate: Also used in catalytic amounts under solvent-free conditions at room temperature, affording yields of 69-92%. acgpubs.org

Ceric ammonium nitrate: Catalyzes the reaction between 1,3-dicarbonyls and amines, producing β-enaminones in good yields (70-93%). acgpubs.orgorganic-chemistry.org

Zinc(II) perchlorate (B79767) hexahydrate: Effective for the condensation of amines with keto esters, with yields greater than 70%. acgpubs.org

Bismuth(III) trifluoroacetate: Used in water to achieve high regio- and chemo-selective enamination with yields of 63-98%. acgpubs.org

Scandium(III) triflate: A catalytic amount (5 mol%) is used in solvent-free conditions. acgpubs.org

Iron complexes: Iron-catalyzed direct olefination from saturated ketones has been developed as a method for enaminone synthesis. rsc.orgtue.nl

Nickel photocatalysis: A dual catalytic system involving photoredox and nickel catalysis has been developed to synthesize enaminones from 3-bromochromones. beilstein-archives.org

Microwave and Ultrasound Irradiation: Non-traditional energy sources have also been utilized to promote enaminone synthesis. Microwave irradiation, both from domestic ovens and dedicated reactors, has been successfully used for the solvent-, support-, and catalyst-free synthesis of various enaminones. researchgate.netmdpi.com This method significantly reduces reaction times. researchgate.net

Ultrasound-assisted synthesis offers another efficient and simple protocol. researchgate.net For example, using nickel oxide under ultrasound sonication promotes the formation of β-enaminones under mild conditions. researchgate.net The combination of microwaves and ultrasound is also a recognized strategy in green chemistry for accelerating organic reactions. nih.govyoutube.com

Serendipitous Formation and Novel Methodologies for Enaminones

Beyond traditional methods, β-enaminones have also been synthesized through unexpected reaction pathways and novel methodologies. A notable example is the serendipitous formation of a new type of β-enaminone from the reaction of isodehydracetic acid with amines in the presence of the coupling agent 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) hydrochloride (EDC). nih.gov This reaction yielded α-aminomethylene glutaconic anhydrides in approximately 30-80% yields. nih.gov

Other novel approaches include:

Mechanochemical grinding: A solid-state method using KHSO4 and SiO2 facilitates the amination of solid 1,3-dicarbonyl compounds with amines, offering a green and efficient synthesis. organic-chemistry.org

From 1,2,3-triazine (B1214393): Nucleophilic addition of secondary amines to 1,2,3-triazine under mild conditions can cleanly provide β-aminoenals. organic-chemistry.org

From propargyl alcohols: Silver salts can catalyze the transformation of propargyl alcohols to enaminones. beilstein-archives.org

Specific Synthetic Routes for 4-(Dodecylamino)pent-3-EN-2-one and Related Long-Chain Enaminones

The synthesis of this compound, a long-chain β-enaminone, generally follows the established principles of enaminone formation. The primary route involves the direct condensation of dodecylamine (B51217) with acetylacetone. This reaction is analogous to the synthesis of other N-substituted β-enaminones where a primary amine is reacted with a 1,3-diketone.

While specific, detailed research findings exclusively on the synthesis of this compound are not extensively reported in the provided search results, the general methodologies for preparing similar long-chain enaminones are applicable. For instance, the synthesis of related compounds like 4-N,N-diethylamine-pent-3-ene-2-one, 4-N,N-di-n-propylamine-pent-3-ene-2-one, and 4-N,N-dicyclohexylamine-pent-3-ene-2-one involves reacting the corresponding secondary amine with an equimolar amount of acetylacetone in an ethanolic solution. researchgate.net

The synthesis of deuterated enaminones, which can be valuable for mechanistic studies, has been achieved through a two-step sequence involving a Claisen condensation with a deuterated formate (B1220265) ester followed by reaction with an amine. nih.gov

Derivatization and Advanced Chemical Transformations Involving this compound

The β-enaminone scaffold is a versatile building block for further chemical transformations, enabling the synthesis of a wide range of more complex molecules.

Cycloaddition Reactions (e.g., Hetero-Diels-Alder)

Cycloaddition reactions are powerful tools for constructing cyclic systems. wikipedia.org In the context of β-enaminones, the hetero-Diels-Alder reaction is particularly relevant. This reaction involves a diene and a dienophile, where one or more atoms in the cyclic product are heteroatoms. wikipedia.org

Enamides, which are structurally related to enaminones, have been successfully used in hetero-Diels-Alder reactions. nih.gov Chiral enamides can undergo highly stereoselective reactions, leading to the formation of bicyclic heteroadducts. nih.gov These reactions highlight the potential of the enamine/enaminone moiety to participate as the diene component in [4+2] cycloadditions. rsc.org

The inverse electron demand Diels-Alder reaction is another important variant where an electron-deficient diene reacts with an electron-rich dienophile. nih.gov This has been widely used with heterocyclic azadienes to synthesize various heterocyclic compounds. nih.gov Given the electronic nature of the β-enaminone system, it can potentially participate in such cycloaddition reactions, leading to the formation of complex heterocyclic structures. For example, 2-vinyl-1-aza-1,3-butadienes undergo a diene-transmissive hetero-Diels-Alder reaction, first on the azadiene system and then on the resulting aminodiene unit, to produce hexahydroquinazolin-2-ones. rsc.org

While specific examples of this compound undergoing hetero-Diels-Alder reactions were not found in the search results, the general reactivity of the enaminone scaffold suggests its potential as a synthon in such transformations.

Reactions with Nitrogen-Based Nucleophiles for Heterocyclic Synthesis

The enaminone moiety of this compound, characterized by a polarized carbon-carbon double bond, serves as a prime target for nucleophilic attack. This reactivity is harnessed in the synthesis of various five- and six-membered heterocyclic systems through reactions with bifunctional nitrogen-based nucleophiles. The general mechanism involves an initial Michael-type addition of the nucleophile to the β-carbon of the enaminone, followed by an intramolecular condensation and dehydration sequence.

The synthesis of pyrazoles, for instance, is a well-established transformation. youtube.com The reaction of enaminones with hydrazine (B178648) and its derivatives proceeds via the formation of an intermediate imine at one of the carbonyl groups, followed by cyclization involving the second nitrogen atom and subsequent aromatization to yield the stable pyrazole (B372694) ring. youtube.com While specific studies on this compound are not extensively documented in readily available literature, the general reactivity pattern of enaminones strongly suggests its capability to undergo such transformations.

Similarly, the reaction with hydroxylamine (B1172632) is expected to yield isoxazole (B147169) derivatives. The initial nucleophilic attack of the amino group of hydroxylamine is followed by cyclization of the hydroxyl group onto the carbonyl carbon and subsequent dehydration.

The synthesis of pyrimidines can be achieved through the reaction of enaminones with amidines. organic-chemistry.org This reaction typically involves a [3+3] annulation strategy where the enaminone acts as a three-carbon synthon. The reaction of functionalized enamines with reagents like triethyl orthoformate and ammonium acetate (B1210297) provides a pathway to substituted pyrimidines. organic-chemistry.org

NucleophileHeterocyclic ProductGeneral Reaction Conditions
Hydrazine Hydrate3,5-Dimethyl-1H-pyrazole (substituted)Varies, often in a suitable solvent with or without a catalyst.
Hydroxylamine3,5-Dimethylisoxazole (substituted)Typically requires mild acidic or basic conditions.
Amidines (e.g., Acetamidine)2,4,6-Trimethylpyrimidine (substituted)Often requires a catalyst and elevated temperatures.

Table 1: Predicted Heterocyclic Products from Reactions of this compound with Nitrogen-Based Nucleophiles (Note: The dodecylamino group would be eliminated or become a substituent on the resulting heterocycle depending on the specific reaction pathway.)

Formation of Fused Heterocyclic Systems

The reactivity of this compound extends to the synthesis of more complex fused heterocyclic systems. These reactions often involve intramolecular cyclization of a pre-functionalized enaminone or multi-component reactions where the enaminone participates in the formation of more than one new ring.

For example, the synthesis of fused polyheterocyclic compounds can be achieved through [3+2] cycloaddition reactions. mdpi.com While direct examples with this compound are scarce, related enamine structures are known to participate in such reactions. The formation of pyrido[1,2-a]pyrimidinones and related systems can be achieved through the cyclocondensation of β-enaminodiketones with aromatic amidines, highlighting the potential for similar transformations with simpler enaminones. researchgate.net The synthesis of fused pyridine, pyrimidine, and pyran derivatives from chalcone (B49325) precursors, which share structural similarities with enaminones, further illustrates the potential pathways. longdom.org

Reactant(s)Fused Heterocyclic SystemPotential Synthetic Strategy
Pre-functionalized this compounde.g., Pyrido[1,2-a]pyrimidinesIntramolecular cyclization
With a suitable di-electrophilee.g., Thiazolo[3,2-a]pyrimidinonesCyclocondensation reaction
In a multi-component reactione.g., Chromeno[4,3-b]pyridinesTandem condensation and cyclization

Table 2: Potential Fused Heterocyclic Systems Derived from this compound

Acid-Mediated Cyclization and Rearrangements of Enaminones

The presence of both amino and keto functionalities in this compound allows for a range of acid-mediated cyclization and rearrangement reactions. Protonation of the carbonyl oxygen can activate the molecule for intramolecular nucleophilic attack by the enamine nitrogen or a suitably positioned functional group on the N-dodecyl chain.

Acid-catalyzed reactions can lead to the formation of various carbocyclic and heterocyclic structures. For instance, acid-promoted formal [3+2] cyclization reactions have been reported for related systems, leading to complex polycyclic skeletons. rsc.org The specific outcome of such reactions with this compound would be highly dependent on the reaction conditions, including the nature of the acid catalyst and the temperature.

It is conceivable that under acidic conditions, intramolecular cyclization could occur, potentially leading to quinoline (B57606) or other fused nitrogen-containing ring systems, especially if the dodecyl chain were to participate in the reaction, although this would likely require more forcing conditions. The specific regiochemistry of such cyclizations would be influenced by the stability of the resulting carbocation intermediates.

Acid CatalystPotential Product TypePlausible Mechanism
Brønsted Acid (e.g., H₂SO₄)Substituted QuinolinesIntramolecular cyclization followed by aromatization.
Lewis Acid (e.g., AlCl₃)Rearranged Carbocyclic StructuresWagner-Meerwein type rearrangements of carbocation intermediates.

Table 3: Predicted Outcomes of Acid-Mediated Reactions of this compound

Computational Chemistry and Theoretical Studies on 4 Dodecylamino Pent 3 En 2 One

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are used to model the electronic behavior of 4-(Dodecylamino)pent-3-en-2-one, providing a detailed picture of its geometry, orbital energies, and reactivity.

Theoretical geometry optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For molecules like this compound and its analogs, DFT methods, often with basis sets like B3LYP/6-311++G**, are employed to determine the optimized geometry. ruc.dk These calculations reveal crucial information about bond lengths, bond angles, and dihedral angles.

Studies on similar β-enaminoketones, such as 4-(phenylamino)pent-3-en-2-one, show an approximately planar pentenone backbone. nih.gov For instance, in (Z)-4-(phenylamino)pent-3-en-2-one, the C=C bond distance is distinct from the adjacent C-C single bond, indicating electron delocalization within the enaminone fragment. nih.govresearchgate.net The electronic structure is characterized by this delocalization, which significantly influences the molecule's chemical behavior and properties.

ParameterBond Length (Å)
C=C1.385 (2)
C-C (adjacent to C=C)1.424 (2)

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates the opposite. researchgate.net Quantum chemical calculations, particularly using DFT, are effective for determining these orbital energies and the associated gap. nih.gov

The concept of band gap tuning involves modifying the molecular structure to alter the HOMO-LUMO gap, thereby changing its electronic and optical properties. rsc.orgmdpi.com For this compound, modifications to the dodecyl chain or substitutions on the pentenone backbone could theoretically be used to tune this gap for specific applications.

Table 2: Illustrative Frontier Orbital Energies (Note: These are conceptual values and would need to be calculated specifically for this compound.)

Molecular OrbitalEnergy (eV)Role in Reactivity
HOMO-6.2Electron Donation
LUMO-1.5Electron Acceptance
HOMO-LUMO Gap 4.7 Chemical Stability

A prominent feature of this compound is the intramolecular hydrogen bond (IHB) between the amine hydrogen (N-H) and the carbonyl oxygen (C=O), forming a stable six-membered ring. This type of hydrogen bond is often classified as a Resonance-Assisted Hydrogen Bond (RAHB). nih.govmdpi.com

Computational methods are widely used to predict spectroscopic properties, which can aid in the interpretation of experimental data.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO). nih.gov DFT calculations (e.g., at the B3LYP/6-311++G(2d,p) level) can provide theoretical chemical shifts that, when compared with experimental data, help confirm molecular structures. nih.gov Various software packages combine different computational algorithms, including machine learning and database methods, to improve prediction accuracy. mestrelab.comacademie-sciences.fr

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic transitions that give rise to UV-Vis absorption spectra. nih.govresearchgate.net These calculations can predict the wavelength of maximum absorption (λmax) by determining the energy difference between the ground state and various excited states. This information is valuable for understanding the electronic structure and optical properties of the molecule. nih.gov

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the static properties of a single molecule, molecular modeling and dynamics simulations explore the behavior of molecules over time. nih.govnih.gov Molecular Dynamics (MD) simulations use classical mechanics (force fields) to simulate the movement of atoms in a system, providing insights into conformational changes, intermolecular interactions, and the dynamic behavior of the molecule in different environments (e.g., in solution). mdpi.com For a molecule with a long, flexible dodecyl chain like this compound, MD simulations could be particularly useful for understanding how the alkyl chain folds and interacts with its environment or with other molecules.

Conformational Landscape and Stereochemical Preferences (E/Z Isomerism)

The presence of the C=C double bond in this compound allows for the possibility of E/Z isomerism. docbrown.infostudymind.co.uk This type of stereoisomerism arises from the restricted rotation around the double bond. studymind.co.uk

The Z isomer has the higher priority groups on the same side of the double bond. wikipedia.org In this molecule, the amine group and the acetyl group (-COCH₃) are on the same side. This configuration allows for the formation of the strong intramolecular N-H···O hydrogen bond, which significantly stabilizes this isomer.

The E isomer would have these groups on opposite sides, precluding the formation of the intramolecular hydrogen bond. wikipedia.org

Due to the substantial stabilizing effect of the intramolecular hydrogen bond, the Z isomer is overwhelmingly the preferred and more stable conformation. nih.govresearchgate.netnih.gov Computational geometry optimization consistently shows that the Z-conformation, stabilized by the RAHB, is the global minimum energy structure for this class of compounds.

Supramolecular Assemblies and Intermolecular Interactions of 4 Dodecylamino Pent 3 En 2 One

The Critical Role of the Dodecyl Alkyl Chain in Directing Self-Assembly

The dodecyl group, a twelve-carbon alkyl chain, is the primary hydrophobic component of 4-(dodecylamino)pent-3-en-2-one, and its presence is fundamental to the molecule's self-assembling behavior in aqueous environments. This long hydrocarbon tail imparts an amphiphilic character to the molecule, meaning it possesses both a water-repelling (hydrophobic) tail and a water-attracting (hydrophilic) head, the latter being the enaminone moiety.

In polar solvents like water, the hydrophobic effect drives the dodecyl chains to minimize their contact with water molecules. This leads to the spontaneous aggregation of the molecules, where the dodecyl tails cluster together, creating a nonpolar core, while the more polar enaminone head groups are exposed to the aqueous phase. The length and flexibility of the dodecyl chain are critical factors in determining the morphology of the resulting supramolecular structures. Longer alkyl chains generally lead to more stable and well-defined aggregates due to increased van der Waals forces between them.

Non-Covalent Interactions in Enaminone-Based Supramolecular Structures

The formation and stability of supramolecular assemblies of this compound are governed by a delicate balance of several non-covalent interactions. These weak, yet collectively significant, forces dictate the specific arrangement of the molecules within the larger structure.

A key feature of the enaminone head group is the presence of a nitrogen-hydrogen (N-H) bond donor and a carbonyl oxygen (C=O) atom, which acts as a hydrogen bond acceptor. This arrangement facilitates the formation of intermolecular hydrogen bonds of the N−H···O type. In the crystalline state of related β-ketoenamines, these hydrogen bonds are a dominant feature, often leading to the formation of one-dimensional chains or more complex networks. ruc.dk For instance, in phenyl-substituted derivatives of 4-aminopent-3-en-2-one, the N-H···O intramolecular hydrogen bond is a prominent structural feature. ruc.dk It is highly probable that in the supramolecular assemblies of this compound, similar intermolecular hydrogen bonding plays a crucial role in stabilizing the arrangement of the hydrophilic head groups at the interface with the aqueous environment.

The hydrophobic dodecyl chains are held together primarily by van der Waals forces, which are weak, short-range electrostatic attractions between temporary dipoles in the molecules. wikipedia.org While individually weak, the cumulative effect of these interactions along the twelve-carbon chains is substantial, providing the energetic driving force for the aggregation of the hydrophobic tails. The flexible nature of the alkyl chains allows them to pack efficiently, a process known as interdigitation, where the chains from opposing molecules fit into the spaces between each other. This close packing maximizes the van der Waals contacts and contributes significantly to the stability of the self-assembled structure.

Formation of Ordered Architectures: From Solution to Surfaces

The interplay of the aforementioned non-covalent forces allows this compound to form a variety of ordered architectures, both in solution and at interfaces. The specific morphology of these assemblies is a function of concentration, solvent conditions, and temperature.

Given its amphiphilic nature, this compound is expected to form micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). nih.gov In a micelle, the molecules aggregate into a spherical structure where the hydrophobic dodecyl tails form a core, shielded from the water, and the hydrophilic enaminone head groups form a shell at the surface, interacting with the aqueous environment.

Under certain conditions, such as changes in concentration or the presence of co-solvents, these spherical micelles can grow and rearrange into other structures, such as cylindrical micelles or bilayers. These bilayers can then close upon themselves to form vesicles, which are hollow spheres with an aqueous core. The formation of such complex structures highlights the versatility of this molecule as a building block for supramolecular chemistry.

Lamellar Morphologies and Long-Range Order on Surfaces

The amphiphilic nature of this compound, with its polar head group (the enaminone moiety) and a nonpolar dodecyl tail, makes it a prime candidate for forming lamellar structures, particularly at interfaces and on surfaces. When deposited on a solid substrate, these molecules can self-assemble into highly ordered monolayers or multilayers.

The formation of these lamellar morphologies is a two-step process. Initially, individual molecules adsorb onto the surface. Subsequently, these adsorbed molecules diffuse and organize into thermodynamically stable structures. The long dodecyl chains tend to align parallel to each other to maximize van der Waals interactions, leading to a high degree of order. This alignment results in the formation of lamellar domains that can extend over long ranges.

The precise morphology and degree of long-range order are influenced by several factors, including the nature of the substrate, the deposition method (e.g., spin-coating, drop-casting, or Langmuir-Blodgett techniques), and the temperature. On a hydrophilic surface, the polar enaminone head groups would preferentially interact with the substrate, leading to the dodecyl chains pointing away from the surface. Conversely, on a hydrophobic surface, the dodecyl chains would align with the surface, with the polar heads oriented towards the air or a more polar medium.

The table below summarizes the key characteristics of lamellar morphologies formed by long-chain amphiphiles like this compound on surfaces.

FeatureDescriptionDriving Forces
Morphology Lamellar (layered) structures, monolayers, or multilayers.Self-assembly of amphiphilic molecules.
Ordering High degree of long-range order.van der Waals interactions between alkyl chains, hydrogen bonding between head groups.
Orientation Dependent on substrate polarity.Hydrophilic/hydrophobic interactions between molecule and surface.
Influencing Factors Substrate, deposition method, temperature.Thermodynamics and kinetics of self-assembly.

Supramolecular Polymerization and Mechanically Interlocked Systems (e.g., Rotaxanes)

Supramolecular polymerization is the process of forming polymer-like chains of monomers linked by non-covalent interactions. The directional hydrogen bonding capabilities of the enaminone moiety in this compound make it a potential monomer for supramolecular polymerization. The formation of hydrogen-bonded chains can lead to the creation of one-dimensional supramolecular polymers. The dodecyl chains would then act as side groups, influencing the solubility and processability of these supramolecular polymers.

While the direct involvement of this compound in mechanically interlocked systems like rotaxanes has not been specifically reported, its structural features suggest potential applicability. A rotaxane consists of a dumbbell-shaped molecule threaded through a macrocycle. The bulky ends of the dumbbell, or "stoppers," prevent the macrocycle from dethreading.

The long dodecyl chain of this compound could serve as the axle of a rotaxane. The enaminone head group could be modified to incorporate a bulkier stopper. Alternatively, the enaminone's hydrogen bonding sites could act as a recognition site for a macrocycle, facilitating the threading process before a second bulky stopper is attached to the other end of the dodecyl chain. The formation of such a mechanically interlocked structure would impart unique properties, such as controlling the shuttling motion of the macrocycle along the alkyl chain.

The table below outlines the potential roles of this compound in supramolecular polymerization and rotaxane formation.

Supramolecular SystemPotential Role of this compoundKey Interactions
Supramolecular Polymer Monomer unitDirectional N-H···O=C hydrogen bonds
researchgate.netRotaxane Axle componentHost-guest interactions between the dodecyl chain/enaminone head and a macrocycle

Thermoresponsive Behavior of Supramolecular Enaminone Networks

Thermoresponsive polymers are materials that exhibit a sharp change in properties in response to a change in temperature. In the context of supramolecular networks formed from this compound, thermoresponsive behavior would likely arise from the temperature-dependent nature of the non-covalent interactions holding the network together.

The hydrogen bonds between the enaminone groups are susceptible to disruption at elevated temperatures. As the temperature increases, the thermal energy can overcome the energy of the hydrogen bonds, leading to a disassembly of the supramolecular network. This disassembly would manifest as a change in the material's properties, such as a solid-to-liquid transition or a sharp change in viscosity or solubility. This is a characteristic of lower critical solution temperature (LCST) behavior in solution.

The van der Waals interactions between the dodecyl chains are also temperature-dependent. At lower temperatures, the chains are more ordered and pack efficiently. As the temperature rises, the chains gain conformational freedom, leading to a more disordered, fluid-like state. This transition is analogous to the melting of crystalline alkyl chains.

The combination of these effects could lead to a multi-stage thermoresponsive behavior. For instance, a network might first undergo a transition related to the "melting" of the dodecyl chain domains, followed by a higher temperature transition corresponding to the disruption of the hydrogen-bonded network of the enaminone head groups. The specific temperatures at which these transitions occur would be influenced by the molecular packing and the strength of the intermolecular interactions. Research on other long-chain organic molecules has demonstrated such tunable thermoresponsive properties.

The following table summarizes the expected thermoresponsive behavior of supramolecular networks based on this compound.

Temperature RangeDominant EffectResulting Behavior
Low Temperature Strong hydrogen bonds and ordered alkyl chainsStable, ordered supramolecular network (gel or solid-like)
Intermediate Temperature Increased alkyl chain mobilityTransition to a more fluid, disordered state (chain melting)
High Temperature Disruption of hydrogen bondsDisassembly of the supramolecular network (solubilization or melting)

Non Clinical Applications and Future Research Directions of Dodecylamino Enaminones

Utility as Versatile Synthetic Building Blocks

Enaminones, including 4-(dodecylamino)pent-3-en-2-one, are highly valued as intermediates in organic synthesis due to their ambident reactivity. researchgate.net They serve as precursors for a wide array of carbocyclic and heterocyclic structures, demonstrating their significance as versatile building blocks. researchgate.net The presence of both a nucleophilic nitrogen and electrophilic carbon centers allows for a variety of chemical transformations.

The reactivity of the enaminone scaffold makes it an excellent starting point for the synthesis of various heterocyclic compounds.

Pyrazoles: The synthesis of pyrazoles typically involves the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648). youtube.com Enaminones, being vinylogous amides, can react in a similar manner. The reaction proceeds through the formation of an imine at one carbonyl group, followed by the formation of an enamine with the second nitrogen of the hydrazine, which then cyclizes to form the aromatic pyrazole (B372694) ring. youtube.com This method offers a straightforward route to substituted pyrazoles.

Quinolines: Various synthetic strategies for quinolines can involve intermediates derivable from enaminones. For instance, the Friedländer synthesis and its variations utilize the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, a role that the enaminone can fulfill or be transformed into. organic-chemistry.orgmdpi.com Additionally, transition metal-catalyzed C-H activation and cyclization reactions of anilines with alkynes, where enaminones could potentially serve as the alkyne surrogate or a precursor to it, provide a modern approach to quinoline (B57606) synthesis. nih.gov

Dihydropyridines: Enaminones are particularly well-suited for the synthesis of 1,4-dihydropyridines through multicomponent reactions, such as the Hantzsch synthesis and its modifications. nih.govfrontiersin.orgorganic-chemistry.orgclockss.orgnih.gov An efficient, often microwave-assisted, three-component reaction of an enaminone, an aldehyde, and a primary amine provides access to a diverse range of 1,4-dihydropyridines with various substituents. nih.gov This method is advantageous as the starting enaminones can be readily synthesized from a wide variety of methyl ketones. nih.gov

Table 1: Heterocyclic Scaffolds from Enaminones

Heterocycle General Synthetic Approach Key Reactants
Pyrazoles Knorr Pyrazole Synthesis Enaminone (as 1,3-dicarbonyl equivalent), Hydrazine
Quinolines Friedländer Synthesis (and variations) Enaminone (as active methylene (B1212753) component), o-aminoaryl aldehyde/ketone
Dihydropyridines Hantzsch-like Multicomponent Reaction Enaminone, Aldehyde, Primary Amine

Potential in Functional Materials Science

The electronic properties of dodecylamino enaminones suggest their potential for use in the development of novel functional materials.

Dihydropyridine (B1217469) derivatives, which can be readily synthesized from enaminones, have shown interesting photoluminescence behavior, suggesting their suitability for photoinduced intramolecular electron-transfer (PET) systems. nih.gov In such systems, photoexcitation of a molecule leads to the transfer of an electron from a donor to an acceptor moiety within the same molecule. nih.govscielo.br The resulting charge-separated state can have various applications, including in sensors and light-harvesting assemblies. The specific substitution pattern on the dihydropyridine ring, which can be controlled by the choice of the starting enaminone, aldehyde, and amine, allows for the fine-tuning of these photophysical properties. nih.gov

Role in Catalysis and Ligand Design for Metal Complexes

The nitrogen and oxygen atoms in the enaminone structure can act as coordination sites for metal ions, making them valuable ligands in coordination chemistry. uobaghdad.edu.iqisnra.net The resulting metal complexes have shown potential applications in various industrial and engineering fields, including catalysis. isnra.netresearchgate.net The dodecyl chain in this compound can also influence the solubility and stability of these complexes in different solvent systems. The ability to form stable complexes with transition metals opens up possibilities for their use as catalysts in a range of organic transformations. rsc.orgresearchgate.net

Corrosion Inhibition Studies and Mechanisms

Organic compounds containing heteroatoms like nitrogen and oxygen are known to be effective corrosion inhibitors for metals, particularly in acidic environments. scielo.brkfupm.edu.sa Enaminones, including those with long alkyl chains like this compound, have been investigated for their anticorrosive properties. scielo.brresearchgate.net

The primary mechanism of corrosion inhibition by these molecules is through their adsorption onto the metal surface. researchgate.netnih.gov This adsorption can occur through:

Physisorption: Electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

Chemisorption: The formation of a coordinate bond between the lone pair of electrons on the nitrogen and/or oxygen atoms of the enaminone and the vacant d-orbitals of the metal.

The long dodecyl chain contributes to the formation of a hydrophobic film on the metal surface, which acts as a barrier, preventing the corrosive medium from reaching the metal. nih.gov Studies on related β-enaminoesters have shown that they act as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. scielo.br The inhibition efficiency generally increases with the concentration of the inhibitor. scielo.br

Table 2: Corrosion Inhibition by Enaminone Compounds

Inhibitor Type Mechanism of Action Role of Dodecyl Chain
Mixed-type inhibitor Adsorption on metal surface (Physisorption and Chemisorption) Enhances formation of a protective hydrophobic film

Emerging Research Areas and Unexplored Scientific Opportunities

The versatility of this compound and related dodecylamino enaminones presents numerous avenues for future research. The ability to functionalize the enaminone core and the long alkyl chain opens up possibilities for creating novel molecules with tailored properties.

Emerging areas of interest include:

Development of Novel Catalysts: The design of new chiral enaminone ligands for asymmetric catalysis is a promising area. The long dodecyl chain could be exploited to create microenvironments around the metal center, potentially influencing the stereoselectivity of reactions.

Advanced Functional Materials: The incorporation of dodecylamino enaminone moieties into polymers or supramolecular assemblies could lead to new materials with interesting optical, electronic, or self-healing properties. Their potential as components in organic light-emitting diodes (OLEDs) or sensors could be further explored.

"Green" Chemistry Applications: The use of enaminones in aqueous or solvent-free reaction conditions aligns with the principles of green chemistry. researchgate.net Further development of such environmentally benign synthetic methods is a key area of future research.

Drug Delivery Systems: While outside the scope of direct clinical applications, the long alkyl chain could be utilized in the design of lipophilic drug delivery systems, where the enaminone core could be a linker or a part of a larger bioactive molecule.

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